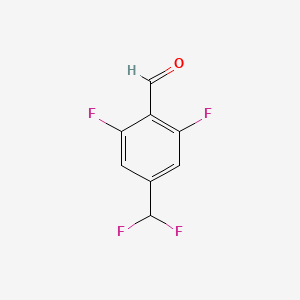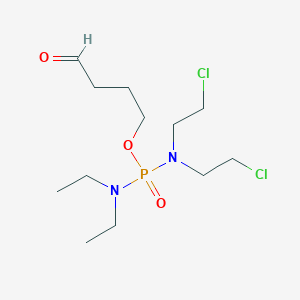
4-oxobutyl N,N-bis(2-chloroethyl)-N',N'-diethylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate is a synthetic organophosphorus compound. It is characterized by the presence of a phosphorodiamidate group, which is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate typically involves the reaction of diethyl phosphorodiamidate with 4-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphorodiamidate hydrides.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Phosphorodiamidate hydrides.
Substitution: Various substituted phosphorodiamidates, depending on the nucleophile used.
Scientific Research Applications
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its potential use as a therapeutic agent, where inhibition of specific enzymes can lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphorodiamidate: Lacks the 4-oxobutyl and chloroethyl groups, making it less reactive in certain chemical reactions.
4-oxobutyl N,N-bis(2-chloroethyl)phosphorodiamidate: Similar structure but without the diethyl groups, affecting its solubility and reactivity.
N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate: Lacks the 4-oxobutyl group, which may influence its biological activity.
Uniqueness
4-oxobutyl N,N-bis(2-chloroethyl)-N’,N’-diethylphosphorodiamidate is unique due to the presence of both the 4-oxobutyl and chloroethyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
53948-50-8 |
|---|---|
Molecular Formula |
C12H25Cl2N2O3P |
Molecular Weight |
347.22 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino-(diethylamino)phosphoryl]oxybutanal |
InChI |
InChI=1S/C12H25Cl2N2O3P/c1-3-15(4-2)20(18,19-12-6-5-11-17)16(9-7-13)10-8-14/h11H,3-10,12H2,1-2H3 |
InChI Key |
HDEZATKDSXYCSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(N(CCCl)CCCl)OCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)
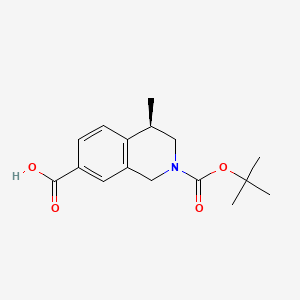
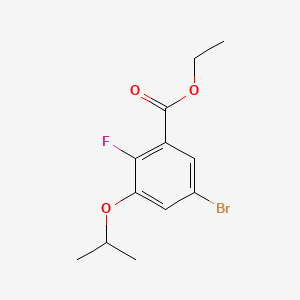
![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)

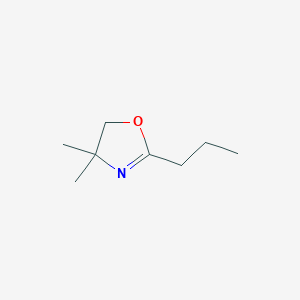
![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)

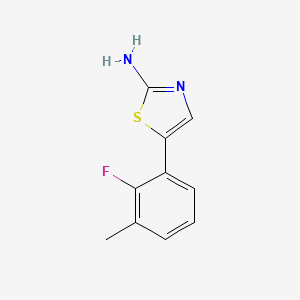
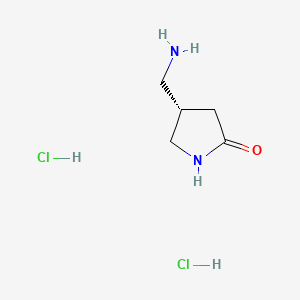
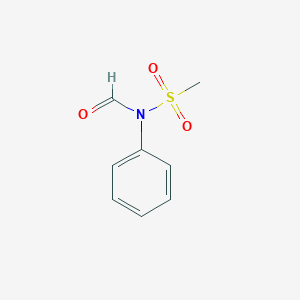

![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)
